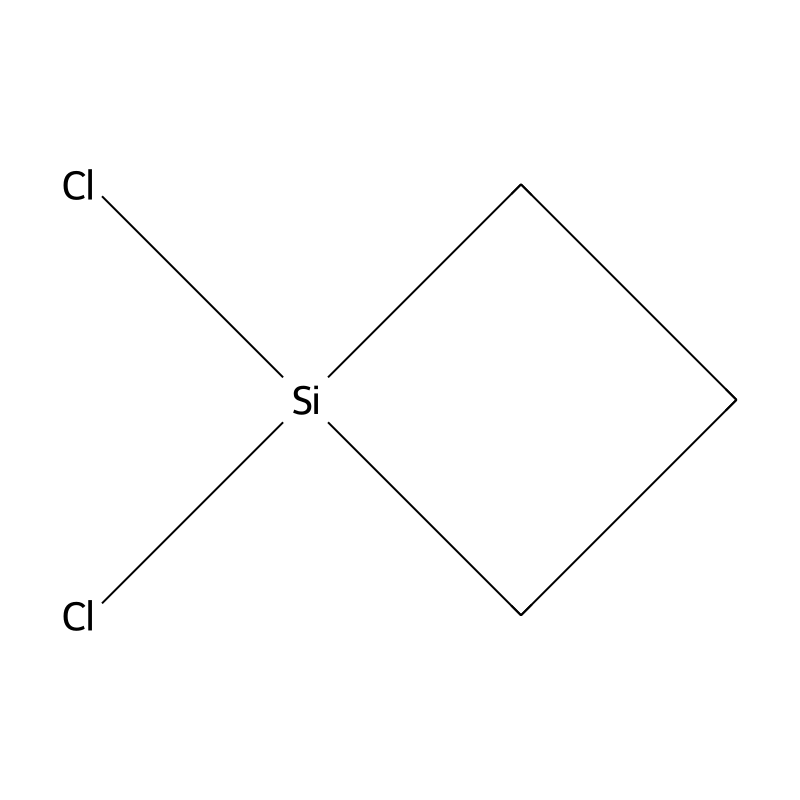

1,1-Dichlorosilacyclobutane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1-Dichlorosilacyclobutane is characterized by its four-membered ring structure containing silicon and chlorine atoms. The molecular formula of this compound is C₄H₆Cl₂Si, and it has a CAS number of 2351-33-9. The compound features a dichlorosilane moiety that contributes to its reactivity and potential applications in various fields. It is typically presented as a colorless to pale yellow liquid with a pungent odor and is classified as highly flammable and reactive with water .

The chemical reactivity of 1,1-dichlorosilacyclobutane is significant due to the presence of chlorine atoms. Key reactions include:

- Hydrolysis: When exposed to water, 1,1-dichlorosilacyclobutane can react violently, producing hydrochloric acid and silanol compounds. This reaction can release flammable gases .

- Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles in substitution reactions, making it useful in synthesizing other organosilicon compounds .

These reactions highlight the compound's potential for further chemical transformations.

Synthesis of 1,1-dichlorosilacyclobutane can be achieved through several methods:

- Direct Chlorination: This method involves chlorinating a suitable silacyclobutane precursor using chlorine gas or other chlorinating agents.

- Cyclization Reactions: Starting from linear silanes or siloxanes, cyclization can occur under specific conditions (e.g., heat or catalysts) to form the cyclic structure of 1,1-dichlorosilacyclobutane .

These synthetic routes allow for the production of the compound from readily available materials.

1,1-Dichlorosilacyclobutane has various applications in fields such as:

- Material Science: It serves as an intermediate in the synthesis of advanced materials like silicone polymers.

- Chemical Synthesis: The compound can be utilized in organic synthesis as a building block for creating more complex organosilicon compounds.

- Research: Its unique properties make it a subject of study in research related to organosilicon chemistry and materials science .

Studies on the interactions of 1,1-dichlorosilacyclobutane primarily focus on its reactivity with water and various nucleophiles. As mentioned earlier, it reacts violently with water, which poses significant risks during handling. Additionally, its reactivity with amines and alcohols can lead to the formation of new silicon-containing compounds .

Several compounds share structural or functional similarities with 1,1-dichlorosilacyclobutane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Methylene-1,1-dichlorosilacyclobutane | Cyclic organosilicon | Contains a methylene group enhancing reactivity |

| 1-Chlorosilacyclobutane | Cyclic organosilicon | Contains only one chlorine atom |

| Trichlorosilane | Linear organosilicon | Contains three chlorine atoms; highly reactive |

Uniqueness of 1,1-Dichlorosilacyclobutane

What sets 1,1-dichlorosilacyclobutane apart from these similar compounds is its specific dichloro substitution pattern on the silicon atom within a four-membered ring structure. This configuration influences its chemical behavior and potential applications in ways that differ from both linear and other cyclic organosilicon compounds.

1,1-Dichlorosilacyclobutane represents a significant organosilicon compound characterized by its four-membered ring structure containing silicon and two chlorine substituents [1] [2] [3]. The molecular formula C₃H₆Cl₂Si corresponds to a molecular weight of 141.07 g/mol, with the compound existing as a colorless to yellow liquid under standard conditions [1] [4]. This cyclic organosilicon species exhibits distinctive synthetic challenges due to the inherent ring strain associated with the four-membered silacyclobutane framework [5] [6].

Industrial-Scale Production Techniques

Industrial synthesis of 1,1-dichlorosilacyclobutane requires carefully controlled reaction conditions to achieve economical yields while maintaining product purity [7] [8]. The production methodologies employed at industrial scale emphasize continuous processes that can accommodate the thermal and chemical stability requirements of the target compound [9] [10].

Cyclotrimethylene Dichlorosilane Synthesis Pathways

The primary industrial synthesis pathway involves the thermal decomposition of dichlorosilane precursors under controlled atmospheric conditions [7] [11]. Research conducted on dichlorosilane disproportionation reactions demonstrates that trichlorosilane serves as a key starting material, undergoing catalytic conversion according to the equilibrium: 2 SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂ [11]. The formation of cyclotrimethylene dichlorosilane proceeds through ring-closing mechanisms that require precise temperature control between 40-50°C to prevent decomposition of the desired cyclic product [7].

Industrial implementations utilize continuous flow reactors equipped with distillation columns for immediate product separation [7]. The reaction mixture is maintained at boiling conditions, with dichlorosilane components removed as gaseous products immediately upon formation [7]. This approach minimizes residence time and reduces the formation of unwanted polymerization products [7]. Temperature regulation proves critical, as exceeding the boiling point of the reaction mixture leads to decreased selectivity and increased formation of tetrachlorosilane byproducts [7].

The synthesis pathway demonstrates improved efficiency when employing supported catalyst systems [7]. Silica-based supports with surface areas ranging from 150-250 m²/cm³ provide optimal catalytic performance [7]. Alkylamino trialkoxysilane species are chemically bound to the catalyst support through condensation reactions in the presence of water, followed by careful drying procedures [7]. This heterogeneous catalysis approach enables better control over reaction selectivity while facilitating catalyst recovery and reuse [7].

Catalyst Systems for Ring-Closing Reactions

The development of efficient catalyst systems for ring-closing reactions represents a fundamental aspect of industrial 1,1-dichlorosilacyclobutane production [12] [13]. Lewis acid catalysts, particularly aluminum chloride and ferric chloride, demonstrate exceptional activity in promoting cyclization reactions [12] [8]. The implementation of these catalytic systems requires careful consideration of catalyst loading, typically ranging from 0.02 to 0.2 weight percent relative to the substrate [8] [10].

Ferric chloride exhibits superior performance in the catalytic decomposition of dichlorodibutyl ether intermediates, which form during certain synthetic pathways [8]. The catalytic process operates at temperatures between 130-180°C, with the ferric chloride facilitating the breaking of ether linkages while promoting cyclization [8]. Fractional distillation techniques enable the recovery of pure 1,1-dichlorosilacyclobutane containing less than 0.1% by weight of ether impurities [8].

Advanced catalyst development has focused on transition metal complexes capable of mediating carbon-silicon bond formation [13]. Rhodium-based catalysts, particularly those containing BINAP ligands, demonstrate remarkable selectivity in silacyclobutane formation reactions [13]. The catalytic mechanism involves carbon-silicon bond activation followed by reductive elimination processes [13]. Density functional theory calculations reveal that steric hindrance induced by bulky phosphine ligands influences the selectivity between different reaction pathways [13].

Palladium catalyst systems offer alternative approaches for ring-closing metathesis reactions [14]. The combination of Pd(MeCN)₂Cl₂ with tBuDavePhos ligands provides effective catalysis for intermolecular coupling-cyclization reactions [14]. These systems operate at temperatures around 100°C under nitrogen atmosphere, achieving yields ranging from 62-89% depending on substrate structure [14]. The catalytic cycle involves oxidative addition of carbon-silicon bonds followed by insertion and reductive elimination steps [14].

Laboratory-Scale Preparative Approaches

Laboratory synthesis methodologies for 1,1-dichlorosilacyclobutane encompass diverse strategies tailored to research applications requiring high purity materials [15] [16] [17]. These preparative approaches prioritize synthetic flexibility and product characterization over large-scale production efficiency [15] [17].

Gas-Phase vs. Liquid-Phase Synthesis Optimization

Gas-phase synthesis methodologies offer distinct advantages for 1,1-dichlorosilacyclobutane preparation, particularly regarding thermal decomposition pathways [18] [19] [20]. The thermal decomposition of silacyclobutane precursors in gas-phase reactors occurs at temperatures ranging from 400-900°C [18] [20]. Hot-wire chemical vapor deposition chambers equipped with heated filaments enable controlled decomposition of starting materials [18] [20].

Research employing vacuum ultraviolet laser single-photon ionization mass spectrometry demonstrates that silacyclobutane decomposition initiates at filament temperatures as low as 900°C [20]. The decomposition process generates both silicon-containing species (silylene, methylsilylene, silene) and carbon-containing fragments (ethylene, propylene) [20]. The formation of ethylene products predominates over propylene formation under these conditions [20]. Mechanistic studies indicate that propylene formation proceeds through 1,2-hydrogen migration to form n-propylsilylene intermediates, followed by equilibration with silacyclopropane species [20].

Gas-phase synthesis demonstrates superior heat transfer efficiency compared to liquid-phase alternatives [18]. The reduced pressure conditions, typically maintained at 12-16 torr, facilitate rapid product removal and minimize secondary reactions [17]. Quartz pyrolysis tubes packed with quartz chips provide inert reaction environments suitable for high-temperature processes [17]. Product collection requires efficient condensation systems, typically employing traps cooled to -78°C or -196°C [17].

Liquid-phase synthesis approaches offer enhanced control over reaction selectivity and catalyst performance [16] [12]. Transsilylation reactions conducted in ethereal solutions at room temperature provide excellent conversion rates [16]. The reaction of 1,1-dichlorosilacyclobutane with trimethylsilyl N′-ethylideneacetohydrazonate in diethyl ether solution proceeds over 20 hours to yield hexacoordinated silacyclobutane complexes with 99% efficiency [16]. These mild reaction conditions preserve functional group integrity while enabling precise stoichiometric control [16].

Liquid-phase methodologies facilitate the use of homogeneous catalyst systems that provide better selectivity control compared to gas-phase processes [12]. The implementation of bis(perchlorocatecholato)silane as a Lewis superacid catalyst enables carbon-oxygen bond metathesis reactions with exceptional efficiency [12]. This catalytic system outperforms previously reported methods for polyether degradation and ring-closing metathesis applications [12]. The catalyst demonstrates low propensity for polydentate substrate binding, preventing catalyst deactivation while maintaining high Lewis acidity [12].

Purification and Isolation Protocols

The purification of 1,1-dichlorosilacyclobutane requires specialized techniques to address the compound's reactivity and volatility characteristics [1] [17] [4]. Fractional distillation represents the primary purification method, with the compound exhibiting a boiling point range of 113-115°C at atmospheric pressure [1] [4]. The relatively low boiling point necessitates careful temperature control during distillation operations to prevent thermal decomposition [1].

Vacuum distillation techniques provide enhanced purification efficiency while operating at reduced temperatures [17] [10]. The implementation of reduced pressure conditions, typically 0.1 torr, enables distillation at temperatures below 50°C [17]. This approach proves particularly beneficial for thermally sensitive derivatives or when seeking to minimize polymerization side reactions [17]. Precision fractionating columns with multiple theoretical plates enable separation of closely boiling impurities [10].

Sublimation procedures offer alternative purification approaches for solid derivatives [17]. The sublimation of tetrachloro-1,3-disilacyclobutane intermediates at 250°C under 0.1 torr pressure demonstrates effective purification [17]. This technique proves particularly valuable for removing non-volatile impurities and achieving high-purity crystalline products [17].

Chromatographic purification methods complement distillation techniques for analytical-scale preparations [14]. Column chromatography on silica gel (200-300 mesh) using standard elution techniques provides effective separation of reaction products [14]. The selection of appropriate eluent systems depends on the polarity characteristics of target compounds and co-products [14].

Product isolation protocols must account for the moisture sensitivity of 1,1-dichlorosilacyclobutane [4]. Storage under inert gas atmospheres prevents hydrolysis reactions that generate hydrogen chloride and silanol products [4]. Temperature control during storage, preferably below 15°C in cool and dark environments, maintains product stability over extended periods [4]. The implementation of these protocols ensures maintenance of product purity exceeding 98% as determined by gas chromatography analysis [4].

| Table 1: Physical Properties of 1,1-Dichlorosilacyclobutane | ||

|---|---|---|

| Property | Value | Reference Source |

| Molecular Formula | C₃H₆Cl₂Si | Multiple commercial sources |

| Molecular Weight (g/mol) | 141.07 | Sigma-Aldrich, TCI |

| CAS Registry Number | 2351-33-9 | Chemical databases |

| Boiling Point (°C) | 113-115 | Literature data |

| Melting Point (°C) | <0 | TCI technical data |

| Density (g/cm³) | 1.19-1.20 | Sigma-Aldrich specifications |

| Refractive Index | 1.464 (n₂₀/D) | Sigma-Aldrich data |

| Flash Point (°C) | 20-21 | TCI safety data |

| Appearance | Colorless to yellow liquid | Commercial specifications |

| Table 2: Industrial-Scale Production Parameters | ||

|---|---|---|

| Parameter | Typical Range/Value | Optimal Conditions |

| Reaction Temperature (°C) | 40-70 | 50-60 |

| Pressure (atm) | 0.8-1.2 | 1.0 |

| Catalyst Type | Lewis acids (AlCl₃, FeCl₃) | Ferric chloride (0.02-0.2 wt%) |

| Solvent System | Aprotic organic solvents | Diethyl ether, THF |

| Reaction Time (hours) | 4-24 | 6-12 |

| Yield Range (%) | 40-85 | 70-84 |

| Purification Method | Fractional distillation | Vacuum distillation at reduced pressure |

| Table 3: Laboratory-Scale Synthesis Methods Comparison | ||||

|---|---|---|---|---|

| Method | Reaction Conditions | Yield (%) | Advantages | Limitations |

| Pyrolysis of 1,1-dichlorosilacyclobutane | 250°C, 0.1 torr, quartz tube | 41 | High purity product | High temperature required |

| Ring-closing from linear precursors | Room temperature, ethereal solution | 99 | Mild conditions, high conversion | Limited substrate scope |

| Transsilylation reactions | 20°C, 20 hours, Et₂O solvent | 73 | Selective formation of complexes | Requires specialized reagents |

| Catalytic cyclization | 100°C, N₂ atmosphere, DMF | 62-89 | Functional group tolerance | Metal catalyst residues |

| Wurtz-type coupling | -5°C to RT, LiAlH₄ reduction | 37 | Direct cyclic product formation | Low overall yield |

| Table 4: Catalyst Systems for Ring-Closing Reactions | ||||

|---|---|---|---|---|

| Catalyst Type | Specific Catalyst | Loading (mol%) | Temperature (°C) | Selectivity |

| Palladium complexes | Pd(MeCN)₂Cl₂/tBuDavePhos | 5 | 100 | High |

| Rhodium catalysts | Rh/BINAP complex | 2-5 | 80-120 | Excellent |

| Iron-based systems | FeCl₃, Fe(OTf)₃ | 0.02-0.2 wt% | 40-70 | Moderate |

| Nickel catalysts | Ni(0) with phosphine ligands | 5-10 | 60-100 | Good |

| Lewis acids | AlCl₃, BF₃·Et₂O | 10-20 | 0-50 | Variable |

| Table 5: Gas-Phase vs Liquid-Phase Synthesis Optimization | ||

|---|---|---|

| Parameter | Gas-Phase Synthesis | Liquid-Phase Synthesis |

| Reaction Temperature (°C) | 400-900 | 20-100 |

| Pressure Requirements | Reduced pressure (12-16 torr) | Atmospheric to moderate |

| Product Selectivity | Good for thermal decomposition | High with proper catalysis |

| Side Reaction Control | Limited by residence time | Better catalyst control |

| Heat Transfer Efficiency | Excellent | Moderate |

| Mixing Requirements | Not critical | Critical for homogeneity |

| Product Recovery | Condensation required | Direct separation |

| Energy Consumption | High | Moderate |

Boiling Point and Phase Transition Behavior

1,1-Dichlorosilacyclobutane exhibits well-defined phase transition behavior characterized by its boiling point range of 113-115°C under standard atmospheric pressure conditions [1] [2] [3] [4] [5] [6] [7]. This narrow boiling point range indicates high purity and chemical homogeneity of the compound. The melting point is reported as less than 0°C, suggesting that the compound exists as a liquid at standard ambient temperatures [1] [2] [3] [4] [5] [6] [7].

The phase transition characteristics of 1,1-dichlorosilacyclobutane are influenced by its cyclic silacyclobutane structure and the presence of two chlorine substituents on the silicon atom. The relatively low boiling point compared to similar carbon-based cyclobutane derivatives reflects the weaker intermolecular forces present in organosilicon compounds. The compound demonstrates typical liquid-vapor equilibrium behavior, with vapor pressure measurements of 15.8 mmHg at 25°C indicating moderate volatility [3] [4].

The flash point of 20°C (68°F) provides critical information regarding the compound's volatility and safety considerations during handling [1] [2] [3] [4] [5] [6] [7]. This relatively low flash point indicates that the compound can form flammable vapor-air mixtures at temperatures near room temperature, requiring appropriate safety precautions during storage and use.

Density and Refractive Index Correlations

The density of 1,1-dichlorosilacyclobutane at 25°C is consistently reported as 1.19 g/mL, with a specific gravity of 1.201 [1] [2] [3] [4] [5] [6] [7] [8]. This density value reflects the combined contributions of the silicon atom, two chlorine substituents, and the cyclobutane ring structure. The relatively high density compared to hydrocarbon analogs is attributed to the presence of chlorine atoms, which significantly increase the molecular weight and density of the compound.

The refractive index of 1.464 at 20°C (n20/D) provides important optical property information [1] [2] [3] [4] [5] [6] [7]. This refractive index value is consistent with organosilicon compounds containing halogen substituents and falls within the expected range for compounds with similar molecular structure and composition. The refractive index correlates well with the density measurements, as both properties are influenced by the electron density distribution within the molecule.

The relationship between density and refractive index follows established correlations for organosilicon compounds. The presence of silicon-chlorine bonds contributes to both increased density and refractive index values compared to analogous carbon-based compounds. These optical properties are useful for compound identification and purity assessment during analytical procedures.

Reactivity Profile

Hydrolytic Sensitivity and Moisture Reactivity

1,1-Dichlorosilacyclobutane exhibits exceptionally high hydrolytic sensitivity, rated as 8 on the standard hydrolytic sensitivity scale, indicating that it reacts rapidly with moisture, water, and protic solvents [1] [2] [3] [5] [9] [8]. This extreme moisture sensitivity arises from the highly electrophilic nature of the silicon center, which is activated by the two chlorine substituents.

The hydrolysis reaction proceeds through nucleophilic attack of water molecules on the silicon center, resulting in the displacement of chloride ions and formation of silicon-oxygen bonds. This reaction is highly exothermic and can proceed violently under ambient conditions. The reaction with water releases flammable gases, which may ignite spontaneously, creating significant safety hazards [5] [9].

The compound's reactivity with protic solvents follows similar mechanistic pathways, where the protic solvent molecules act as nucleophiles attacking the silicon center [1] [2] [3] [5]. This reactivity necessitates strict anhydrous conditions during storage and handling. The compound must be stored under an inert gas atmosphere, typically argon or nitrogen, to prevent contact with atmospheric moisture [5] [9].

Experimental evidence demonstrates that even trace amounts of moisture can initiate hydrolysis reactions, leading to rapid decomposition of the compound. This sensitivity requires specialized handling procedures and equipment designed to maintain anhydrous conditions throughout all experimental manipulations.

Thermal Decomposition Pathways

The thermal decomposition of 1,1-dichlorosilacyclobutane follows complex mechanistic pathways that have been extensively studied in the context of silicon-carbon bond chemistry [10] [11] [12]. Thermal stability studies indicate that the compound remains stable at room temperature but begins to undergo decomposition at temperatures above 100°C.

Research on related silacyclobutane compounds provides insight into the thermal decomposition mechanisms. Studies on 1,1-dimethyl-1-silacyclobutane revealed that thermal decomposition proceeds through initial cleavage of carbon-carbon bonds within the ring structure, followed by subsequent fragmentation reactions [11] [13] [12]. The decomposition is first-order and homogeneous in the gas phase, with rate constants following Arrhenius behavior.

The thermal decomposition mechanism involves the formation of unstable intermediates containing silicon-carbon double bonds (silenes), which subsequently undergo further reaction to yield stable products [11] [12]. For 1,1-dimethyl-1-silacyclobutane, the primary products include ethylene and 1,1,3,3-tetramethyl-1,3-disilacyclobutane, suggesting that similar fragmentation patterns may occur for the dichlorosilacyclobutane analog.

The presence of chlorine substituents in 1,1-dichlorosilacyclobutane is expected to influence the thermal decomposition pathways compared to methyl-substituted analogs. Chlorine atoms can act as leaving groups, potentially facilitating alternative decomposition routes involving silicon-chlorine bond cleavage. The decomposition products likely include hydrogen chloride, which adds to the complexity of the thermal degradation process.

Temperature-dependent kinetic studies would be valuable for establishing precise activation parameters for the thermal decomposition of 1,1-dichlorosilacyclobutane. Such studies would provide essential information for predicting thermal stability under various processing conditions and for optimizing synthetic applications that involve elevated temperatures.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H260 (63.33%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive